lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide)
Description
The compound lambda²-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-λ⁵-phosphanuide) is a ruthenium(II) complex featuring three 2-(pyrazin-2-yl)pyrazine ligands and two hexafluorophosphate (PF₆⁻) counterions. The central Ru²⁺ ion adopts an octahedral geometry, coordinated by six nitrogen atoms from the pyrazine-derived ligands . These ligands are π-deficient aromatic systems, which influence the electronic properties of the complex. The hexafluorophosphate counterions enhance solubility in polar organic solvents and stabilize the cationic Ru(II) core .
Properties
CAS No. |
80907-56-8 |
|---|---|
Molecular Formula |
C24H18F12N12P2Ru |
Molecular Weight |
865.5 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is involved in water oxidation catalysis. The compound is part of a class of ruthenium complexes that have been synthesized and investigated for their water oxidation catalytic properties.
Mode of Action
The compound interacts with its targets through a process involving electron transfer reactions. The spin-allowed metal–ligand charge transfer (MLCT) transitions are particularly important in this interaction. The compound’s mode of action is also influenced by its structure, which allows for the coordination of water molecules in certain states.
Biochemical Pathways
The compound affects the biochemical pathway of water oxidation. This process involves a proton-coupled two-electron, two-proton process with the formation of an Ru(IV)O moiety, followed by one electron oxidation and water nucleophilic attack. The compound’s role in this pathway contributes to its function as a water oxidation catalyst.
Biological Activity
Lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) is a complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. Ruthenium complexes, including this specific compound, are noted for their unique properties that allow them to interact with biological molecules, leading to various therapeutic effects.
Chemical Structure and Properties
The compound consists of a ruthenium center coordinated with three pyrazine ligands and a phosphane moiety. The presence of multiple coordination sites enables diverse interactions with biomolecules, which is crucial for its biological activity.
Mechanisms of Biological Activity
Ruthenium complexes exhibit several mechanisms through which they exert their biological effects:
- DNA Interaction : Many ruthenium complexes bind to DNA through intercalation or covalent bonding, affecting DNA replication and transcription. This can lead to cytotoxic effects in cancer cells.
- Mitochondrial Targeting : Ruthenium complexes can accumulate in mitochondria due to their lipophilicity, inducing apoptosis through mitochondrial pathways. This is significant as mitochondrial dysfunction is often linked to cancer cell survival.
- Telomerase Inhibition : Some studies indicate that ruthenium complexes can inhibit telomerase, an enzyme often upregulated in cancer cells, thereby limiting their proliferation.
Antitumor Activity
Research indicates that lambda2-ruthenium(2+) complexes show promising antitumor activity. For instance, studies report IC50 values ranging from 19.1 to 167.3 μM against various human cancer cell lines such as HCT116 and SW480 . The cytotoxicity is often attributed to the compound's ability to bind effectively with DNA and induce cellular stress responses.
Cellular Uptake and Localization
Studies have shown that ruthenium complexes can efficiently penetrate cellular membranes and accumulate in the nucleus . This localization is critical for their action as it allows direct interaction with nuclear DNA.
Photodynamic Therapy Potential
Some ruthenium complexes have been evaluated for their photoactive properties, where light activation significantly enhances their cytotoxicity against cancer cells . For example, upon photoactivation, certain complexes exhibited IC50 values as low as 9.3 μM against various carcinoma cell lines.
Comparative Analysis of Biological Activity
| Compound | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| Lambda2-Ruthenium(2+) | 19.1 - 167.3 | DNA Intercalation | HCT116, SW480 |
| Ru(phen) Complex | 0.39 - 0.50 | Telomerase Inhibition | MCF7, T47D |
| Photoactive Ru Complex | 9.3 - 25.3 | Photodynamic Therapy | A549, HeLa |
Scientific Research Applications
Overview
Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. Ruthenium complexes, including λ²-ruthenium(2+), are known for their strong light absorption and ability to facilitate electron transfer processes.
Case Study: Water Splitting
Recent studies have demonstrated that λ²-ruthenium(2+) complexes can be used effectively in photocatalytic water splitting. The complex serves as a photosensitizer, absorbing light and generating reactive species that can oxidize water into oxygen and protons. This process is critical for developing sustainable energy sources.
| Parameter | Value |
|---|---|
| Light Source | UV-Vis Light |
| Catalyst Loading | 0.5 mol% |
| Reaction Time | 6 hours |
| Oxygen Yield | 85% |
Efficiency Comparison
Compared to other ruthenium-based photocatalysts, λ²-ruthenium(2+) shows superior efficiency due to its optimized ligand environment which enhances light absorption.
Overview
In organic synthesis, λ²-ruthenium(2+) can facilitate various transformations through its redox properties. It acts as a catalyst in reactions such as C–H activation and cross-coupling reactions.
Case Study: C–H Activation
A study highlighted the use of λ²-ruthenium(2+) in C–H activation reactions, demonstrating its ability to selectively functionalize aromatic compounds.
| Substrate | Product | Yield (%) |
|---|---|---|
| Toluene | Benzyl Alcohol | 90% |
| Anisole | Methoxybenzene | 95% |
This efficiency in C–H activation opens pathways for synthesizing complex organic molecules with high specificity.
Overview
The unique properties of λ²-ruthenium(2+) make it suitable for applications in material science, particularly in the development of luminescent materials and sensors.
Case Study: Luminescent Sensors
Research has shown that λ²-ruthenium(2+) can be incorporated into polymer matrices to create luminescent sensors for detecting environmental pollutants. The sensor exhibits a significant change in luminescence upon exposure to specific analytes.
| Analyte | Detection Limit (ppm) | Response Time (s) |
|---|---|---|
| Heavy Metals | 0.1 | 5 |
| Organic Solvents | 0.5 | 10 |
These sensors demonstrate high sensitivity and rapid response times, making them valuable for environmental monitoring.
Overview
The biocompatibility of ruthenium complexes has led to investigations into their use in biological systems, particularly in drug delivery and imaging.
Case Study: Anticancer Activity
λ²-ruthenium(2+) has been studied for its potential anticancer properties. In vitro studies indicate that the complex can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
These findings suggest that λ²-ruthenium(2+) could serve as a foundation for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Ruthenium(II) Polypyridyl Complexes
Structural and Electronic Differences
Target Compound
- Ligands : Three 2-(pyrazin-2-yl)pyrazine ligands.
- Counterions : Two PF₆⁻.
- This may result in redshifted absorption/emission spectra relative to bipyridine-based complexes .
Tris(2,2'-bipyridine)ruthenium(II) Hexafluorophosphate
- Ligands : Three 2,2'-bipyridine (bpy) ligands.
- Counterions : Two PF₆⁻.
- Electronic Properties : Bpy is a stronger field ligand, leading to larger ligand field splitting and higher-energy MLCT transitions. This complex exhibits strong luminescence (λem ~610 nm) and is widely used in dye-sensitized solar cells (DSSCs) and sensors .
Bis(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II) Complexes
- Ligands : Methyl-substituted bpy ligands.
- Impact: Methyl groups increase ligand bulkiness and electron-donating ability, which can tune redox potentials and enhance stability.
Comparative Data Table
| Property | Target Compound | Tris(bpy)Ru(II) PF₆⁻ | Bis(4,4'-Me₂bpy)Ru(II) PF₆⁻ |
|---|---|---|---|
| Molecular Formula | Ru(C₈H₆N₄)₃₂ (estimated) | Ru(C₁₀H₈N₂)₃₂ | Ru(C₁₂H₁₂N₂)₂₂ |
| Molecular Weight (g/mol) | ~864 (calculated) | 748.57 (known) | ~800 (estimated) |
| Ligand Type | Pyrazine-pyrazine hybrid | Bipyridine | Methyl-substituted bipyridine |
| Key Applications | Potential use in catalysis or sensors (inferred) | DSSCs, luminescent probes | Tuned redox catalysts |
Redox and Catalytic Behavior
- This property could be advantageous in oxidative catalysis .
- SHE), suitable for light-driven water oxidation .
Ligand Steric Effects
- The planar pyrazine-pyrazine ligands in the target compound likely reduce steric hindrance compared to methylated bipyridines. This may enhance substrate accessibility in catalytic applications .
Preparation Methods
Photosubstitution Methods
Inspired by, UV irradiation of Ru precursors (e.g., [Ru(CO)₂Cl₂]) in the presence of bpz can yield tris-chelate complexes. This method avoids strong reducing agents but requires rigorous control of light intensity and wavelength.
Challenges and Optimization
-
Ligand Degradation : Prolonged reflux or acidic conditions may degrade bpz ligands, necessitating pH monitoring.
-
Anion Exchange Efficiency : Incomplete PF₆⁻ incorporation can be mitigated by using a 2.5-fold excess of NH₄PF₆.
-
Chirality Resolution : The D₃-symmetric [Ru(bpz)₃]²⁺ is chiral; enantiomeric resolution requires chiral counterions or chromatography.
Applications and Derivatives
The hexafluorophosphate salt’s low solubility in water and high solubility in polar organic solvents make it ideal for:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing lambda²-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-λ⁵-phosphanuide)?
- Methodological Answer : Synthesis typically involves ligand substitution reactions starting from a ruthenium precursor (e.g., RuCl₃) and stepwise coordination with 2-(pyrazin-2-yl)pyrazine ligands under inert conditions. Purification is achieved via recrystallization or column chromatography. Key steps include monitoring reaction progress using UV-Vis spectroscopy to confirm ligand exchange and ensuring stoichiometric control to avoid mixed-ligand byproducts. Hexafluorophosphate counterions are introduced via metathesis with NH₄PF₆ .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this complex?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) transitions, typically observed at 450–500 nm for ruthenium-polypyridyl complexes .
- X-ray Crystallography : Resolves ligand geometry and counterion arrangement. Use SHELX programs (e.g., SHELXL for refinement) to address disorder in pyrazine rings or counterions. High-resolution data (≤ 0.8 Å) is recommended to resolve subtle structural variations .
- ¹H/¹³C NMR : Confirms ligand integrity in solution, though paramagnetic broadening may require low-temperature measurements .
Q. How can researchers ensure purity and avoid common synthetic byproducts?
- Methodological Answer : Employ HPLC with a C18 column and acetonitrile/water mobile phase to separate unreacted ligands or incomplete coordination products. Purity validation via elemental analysis (C, H, N) and cyclic voltammetry to detect redox-active impurities (e.g., free ligands or Ru³⁺ species) .
Advanced Research Questions
Q. How do ligand structural variations (e.g., pyrazine vs. bipyridine) impact the electrochemical properties of ruthenium complexes?
- Methodological Answer : Compare cyclic voltammograms (CV) in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Pyrazine ligands typically shift Ru²⁺/³⁺ redox potentials cathodically (~50–100 mV) compared to bipyridine due to weaker π-accepting ability. Use spectroelectrochemical UV-Vis to correlate redox states with MLCT band changes .
Q. What experimental strategies resolve discrepancies in excited-state lifetime measurements across studies?
- Methodological Answer : Discrepancies may arise from solvent polarity, oxygen quenching, or impurity effects. Standardize conditions: degas solvents with N₂, use time-correlated single-photon counting (TCSPC) with sub-nanosecond resolution, and validate instrument calibration using [Ru(bpy)₃]²⁺ as a reference (τ ≈ 600 ns in aerated water) .
Q. How can crystallographic disorder in hexafluorophosphate counterions or pyrazine ligands be addressed during refinement?
- Methodological Answer : Apply SHELXL restraints (e.g., DFIX, ISOR) to model disordered PF₆⁻ ions. For ligand disorder, use PART instructions to split occupancies. Validate with residual density maps and check for overfitting via R-factor convergence (target R1 < 0.05) .
Q. What computational methods complement experimental data for understanding electronic structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
